molecular formula C12H17N3O B7056400 2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile

2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile

Cat. No.: B7056400
M. Wt: 219.28 g/mol
InChI Key: RXZPFRRKYPLLAL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile is a complex organic compound that features a pyrazine ring, a nitrile group, and a dimethylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, followed by further functionalization to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile is unique due to the combination of the pyrazine ring, nitrile group, and dimethylpentane backbone, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-5-(2-methyl-6-oxopyrazin-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-7-14-8-11(16)15(10)6-4-5-12(2,3)9-13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZPFRRKYPLLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=O)N1CCCC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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